2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid
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Overview
Description
2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid typically involves multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield . One common synthetic route includes the reaction of thiazolidine derivatives with acetic acid under controlled conditions . Industrial production methods often employ nano-catalysis and other advanced techniques to ensure high efficiency and product quality .
Chemical Reactions Analysis
2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazolidine derivatives with enhanced biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in industrial applications for the synthesis of other valuable organic compounds .
Mechanism of Action
The mechanism of action of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways . The thiazolidine ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it can inhibit the autophosphorylation of histidine kinase, which is involved in bacterial biofilm formation . This makes it a promising candidate for developing new antibacterial agents .
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid include other thiazolidine derivatives such as 2-(2-Imino-4-oxothiazolidin-5-yl)-N-phenyl-acetamide and (2-Imino-4-oxo-thiazolidin-5-yl)-acetic acid . These compounds share the thiazolidine ring structure but differ in their substituents, which can lead to variations in their biological activity and pharmacological properties . The unique combination of functional groups in this compound gives it distinct properties and makes it a valuable compound for research and development .
Properties
IUPAC Name |
2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFXDAWDCWLXSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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